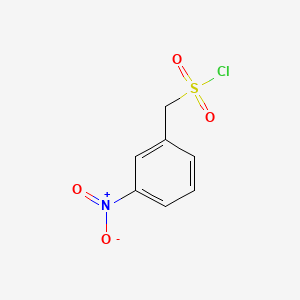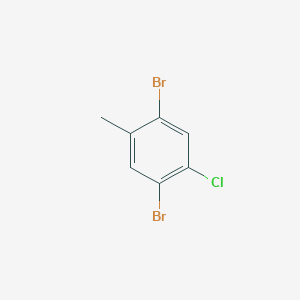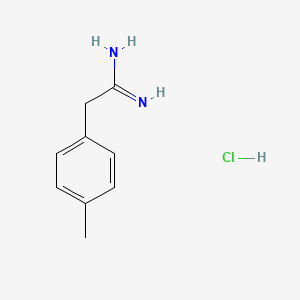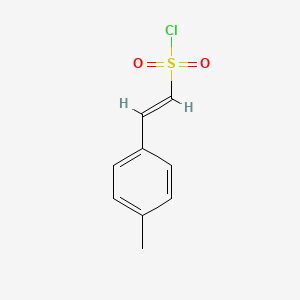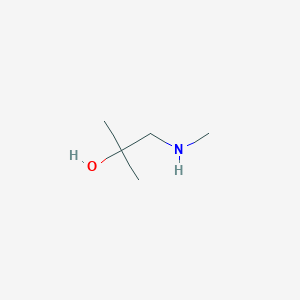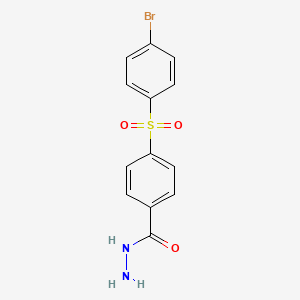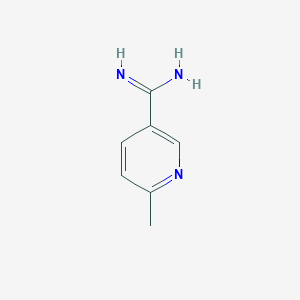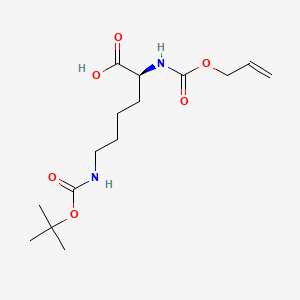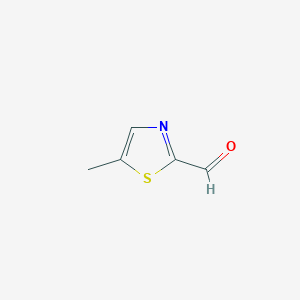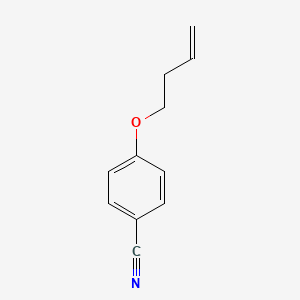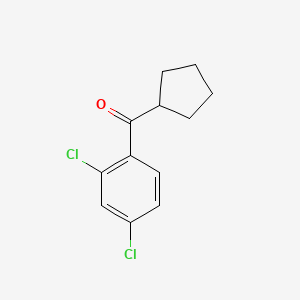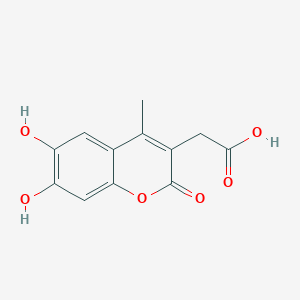
(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the CAS Number: 388119-13-9 and a molecular weight of 250.21 . Its linear formula is C12H10O6 .
Synthesis Analysis
The synthesis of coumarin systems, including “(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10O6/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,13-14H,3H2,1H3,(H,15,16) .Scientific Research Applications
Antioxidant Activity
The coumarin core of the compound is known for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound, with its hydroxyl groups, can donate hydrogen atoms to neutralize free radicals, thereby preventing cell damage and contributing to the prevention of diseases associated with oxidative stress, such as cancer and cardiovascular diseases .
Anticancer Potential
Coumarin derivatives have been studied for their potential anticancer activities. The presence of the hydroxyl groups in positions 6 and 7 on the coumarin ring may interfere with the proliferation of cancer cells. Research suggests that such compounds can induce apoptosis and inhibit angiogenesis, which are key strategies in cancer therapy .
Anti-inflammatory Effects
Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. The compound has been shown to exhibit anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis and asthma .
Hepatoprotective Properties
The liver is vital for detoxification, and hepatoprotective agents are substances that prevent damage to the liver. This compound’s coumarin structure has been associated with hepatoprotective effects, potentially offering a therapeutic approach for liver diseases .
Antimicrobial Activity
Coumarin derivatives are also known for their antimicrobial properties. They can act against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. This makes the compound a candidate for the development of new antimicrobial agents, which is particularly important in the era of antibiotic resistance .
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the progressive loss of neuronal structure and function. The compound’s antioxidant properties may also confer neuroprotective effects, helping to preserve neuronal integrity and function .
Safety and Hazards
properties
IUPAC Name |
2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,13-14H,3H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKELHZLAKMOKAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585884 |
Source


|
| Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | |
CAS RN |
388119-13-9 |
Source


|
| Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

